6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one is an organic compound that features a benzo[d]thiazol-2(3H)-one core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one typically involves the reaction of benzo[d]thiazol-2(3H)-one with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Modified benzo[d]thiazol-2(3H)-one derivatives.
Substitution: Various substituted benzo[d]thiazol-2(3H)-one compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one primarily involves its ability to participate in coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the activation of the boronic ester through coordination with the palladium catalyst, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but with a phenyl ring instead of the benzo[d]thiazol-2(3H)-one core.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a similar boronic ester substituent.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features a benzaldehyde group with the same boronic ester substituent.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one is unique due to its benzo[d]thiazol-2(3H)-one core, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
Molecular Formula |
C13H16BNO3S |
---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)8-5-6-9-10(7-8)19-11(16)15-9/h5-7H,1-4H3,(H,15,16) |
InChI Key |
OIRXQAILTDQHNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)S3 |
Origin of Product |
United States |
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